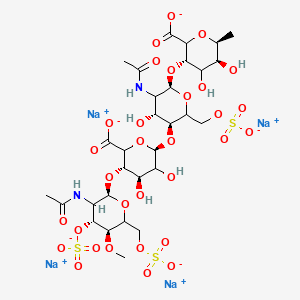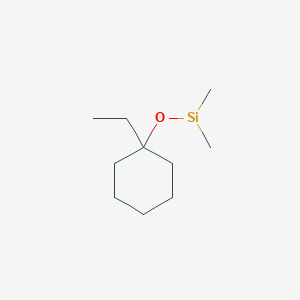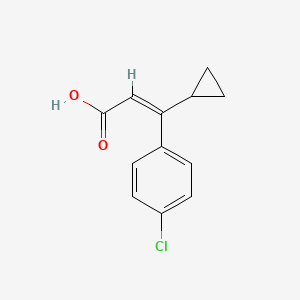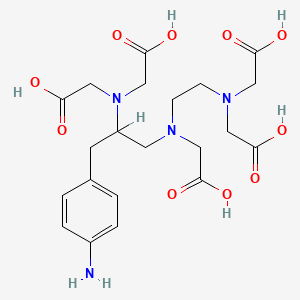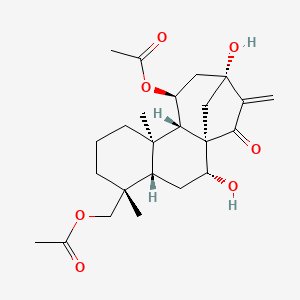
EMDP HCl (2-Ethyl-5-methyl-3,3-diphenylpyrroline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EMDP HCl (2-Ethyl-5-methyl-3,3-diphenylpyrroline) is a hydrochloride salt of a synthetic compound known for its role as a major metabolite of methadone in urine. Methadone is a synthetic opioid used medically as an analgesic and as a maintenance anti-addictive for patients with opioid dependency . The empirical formula of EMDP HCl is C19H21N · HCl, and it has a molecular weight of 299.84 .
准备方法
The synthesis of EMDP HCl involves several steps, starting with the preparation of the pyrroline ring. The synthetic route typically includes the following steps:
Formation of the Pyrroline Ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrroline ring.
Introduction of Substituents: Ethyl and methyl groups are introduced at the 2 and 5 positions, respectively, through alkylation reactions.
Addition of Phenyl Groups: Phenyl groups are added to the 3 and 3 positions through Friedel-Crafts alkylation.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
化学反应分析
EMDP HCl undergoes various chemical reactions, including:
Oxidation: EMDP HCl can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: EMDP HCl can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Hydrolysis: Hydrolysis of EMDP HCl in the presence of water or aqueous acid/base can lead to the breakdown of the compound into its constituent parts
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
EMDP HCl has several scientific research applications, including:
Forensic Analysis: Employed in urine drug testing applications to detect methadone metabolites.
Pharmaceutical Research: Studied for its potential effects and interactions with other drugs, contributing to the understanding of methadone metabolism and its implications in opioid dependency treatment.
作用机制
The mechanism of action of EMDP HCl involves its role as a metabolite of methadone. Methadone exerts its effects by binding to opioid receptors in the brain, mimicking the action of endogenous opioids. EMDP HCl, as a metabolite, is involved in the metabolic pathway of methadone, contributing to its overall pharmacokinetic and pharmacodynamic profile . The molecular targets include mu-opioid receptors, and the pathways involved are related to opioid receptor signaling and metabolism.
相似化合物的比较
EMDP HCl can be compared with other similar compounds such as:
EDDP (2-Ethyl-1,5-dimethyl-3,3-diphenylpyrroline): Another major metabolite of methadone, differing in the position of the methyl group.
Methadone: The parent compound, a synthetic opioid used for pain management and opioid dependency treatment.
Norbuprenorphine: A metabolite of buprenorphine, another opioid used in dependency treatment.
The uniqueness of EMDP HCl lies in its specific structure and role as a methadone metabolite, providing insights into methadone’s metabolic pathways and its implications in clinical and forensic settings.
属性
CAS 编号 |
102177-19-5 |
|---|---|
分子式 |
C16H21NO2 |
分子量 |
0 |
同义词 |
EMDP HCl (2-Ethyl-5-methyl-3,3-diphenylpyrroline) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


